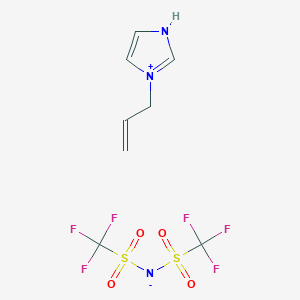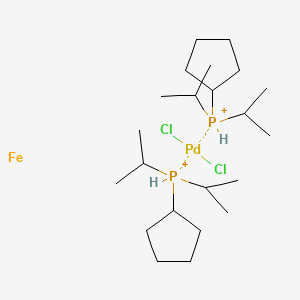
2,2,2-trifluoroacetic acid;zinc;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZnTAC24 is a tetrameric zinc complex that contains four zinc ions coordinated by six trifluoroacetate ligands and one oxo ligand . It is a mixture of Zn-Cluster [Zn4(OCOCF3)6O] developed by the Mashima group at Osaka University and its trifluoroacetic acid adduct . It has been widely used in scientific research as a catalyst, reagent, and precursor.
Molecular Structure Analysis
The molecular formula of ZnTAC24 is C12H6F18O13Zn4 . It is a tetrameric zinc complex with four zinc ions coordinated by six trifluoroacetate ligands and one oxo ligand .Chemical Reactions Analysis
ZnTAC24 catalyzes a wide variety of reactions. It is known to catalyze the transesterification of various methyl esters under mild conditions, the acylation of alcohols in the presence of amines , and the cycloisomerization .Physical and Chemical Properties Analysis
ZnTAC24 is a solid at room temperature . It is moisture sensitive and does not decompose easily. The molecular weight of ZnTAC24 is 961.70 .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Catalytic Applications
The trifluoroacetic acid adduct of tetranuclear zinc cluster Zn4(OCOCF3)6O has been studied for its catalytic properties in the per-O-acetylation and de-O-acetylation of carbohydrates, demonstrating its potential as a dual-purpose catalyst. This suggests that complexes like ZnTAC24 could have applications in organic synthesis, particularly in reactions involving carbohydrate molecules (Lin et al., 2016).
Transesterification and Oxazoline Formation
A study on the synthesis and catalytic activity of a trifluoroacetate-bridged tetranuclear zinc cluster and its trifluoroacetic acid (TFA) adduct under mild conditions demonstrated their use in transesterification and oxazoline formation. The functional group tolerance of the TFA adduct suggests its potential utility in synthetic chemistry for the formation of esters and oxazolines (Hayashi et al., 2011).
Materials Science
- Electrochemical Sensing: The electrochemical sensing capabilities of a copper–titanium oxide composite derived from a hexanuclear complex, including complexes with trifluoroacetate, have been explored for the detection of nitrite ions. This indicates that metal complexes like ZnTAC24 could have applications in the development of sensors for environmental monitoring or analytical chemistry (Ehsan et al., 2016).
Chemical Synthesis and Structural Analysis
- Synthesis and Structural Insights: Research on the synthesis of metal-oxo complexes, including those with trifluoroacetate ligands, provides valuable insights into the structural and electronic properties of these compounds. Such studies can guide the synthesis of new materials and catalysts, potentially including those based on zinc and trifluoroacetate (Bacsa et al., 2003).
Wirkmechanismus
Target of Action
As a catalyst, ZnTAC24 facilitates and accelerates these reactions without being consumed in the process .
Mode of Action
ZnTAC24 operates by catalyzing a variety of condensation reactions . It interacts with its targets (the reactants in these reactions) by lowering the activation energy required for the reaction to proceed, thereby speeding up the reaction rate . The exact nature of this interaction depends on the specific reaction being catalyzed.
Biochemical Pathways
ZnTAC24 is known to catalyze several types of reactions, including the transesterification of various methyl esters under mild conditions, the acylation of alcohols in the presence of amines, and cycloizomerization . These reactions are part of various biochemical pathways, and the acceleration of these reactions by ZnTAC24 can have downstream effects on these pathways.
Result of Action
The result of ZnTAC24’s action is the accelerated completion of the reactions it catalyzes. This can lead to faster synthesis of desired products in these reactions . At the molecular level, this involves the transformation of reactants into products. At the cellular level, the effects would depend on the specific biochemical pathways involved.
Action Environment
The efficacy and stability of ZnTAC24 can be influenced by various environmental factors. For instance, it’s known to operate under mild conditions , suggesting that extreme temperatures or pressures could potentially impact its effectiveness.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroacetic acid;zinc;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7C2HF3O2.H2O.4Zn/c7*3-2(4,5)1(6)7;;;;;/h7*(H,6,7);1H2;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVYBZWXUADSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Zn].[Zn].[Zn].[Zn] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F21O15Zn4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate](/img/structure/B6313377.png)
![cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B6313378.png)
![CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III)](/img/structure/B6313392.png)
![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313398.png)
![(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313412.png)
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)


![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)


